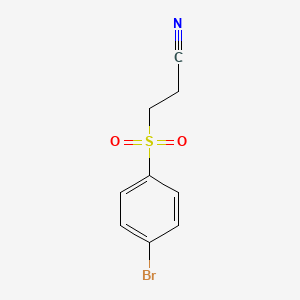
3-((4-Bromophenyl)sulfonyl)propanenitrile
Descripción general
Descripción
3-((4-Bromophenyl)sulfonyl)propanenitrile is an organic compound with the molecular formula C9H8BrNO2S and a molecular weight of 274.13 g/mol . It is characterized by the presence of a bromophenyl group attached to a sulfonyl group, which is further connected to a propanenitrile moiety. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromophenyl)sulfonyl)propanenitrile typically involves the reaction of 4-bromobenzenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
[ \text{4-Bromobenzenesulfonyl chloride} + \text{Acrylonitrile} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale synthesis using similar reaction conditions as described above. The reaction is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Bromophenyl)sulfonyl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The sulfonyl group can be oxidized to a sulfone using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonyl derivatives.
Reduction: Formation of 3-((4-Bromophenyl)sulfonyl)propanamine.
Oxidation: Formation of sulfone derivatives.
Aplicaciones Científicas De Investigación
3-((4-Bromophenyl)sulfonyl)propanenitrile is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Explored for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-((4-Bromophenyl)sulfonyl)propanenitrile is not fully elucidated. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the bromophenyl group could enhance the compound’s affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzenesulfonyl Chloride: A precursor in the synthesis of 3-((4-Bromophenyl)sulfonyl)propanenitrile.
3-((4-Chlorophenyl)sulfonyl)propanenitrile: A structurally similar compound with a chlorine atom instead of bromine.
3-((4-Methylphenyl)sulfonyl)propanenitrile: A similar compound with a methyl group instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.
Propiedades
Número CAS |
14223-23-5 |
|---|---|
Fórmula molecular |
C9H8BrNO2S |
Peso molecular |
274.14 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)sulfonylpropanenitrile |
InChI |
InChI=1S/C9H8BrNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2 |
Clave InChI |
RYSFIXLXIPDHST-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC#N)Br |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)CCC#N)Br |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
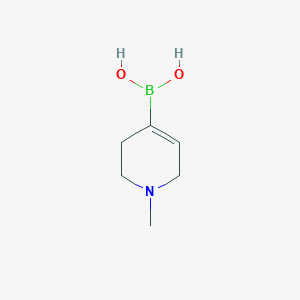
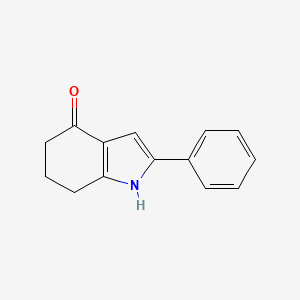
![tert-Butyl 7-bromo-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3187118.png)
![(1S,4S)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3187127.png)
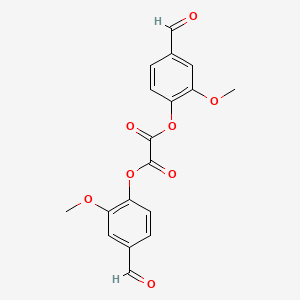
![7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3187165.png)
![12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B3187177.png)

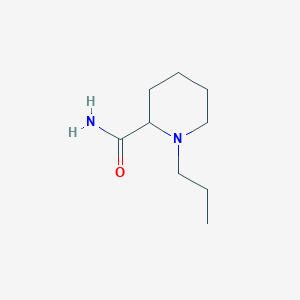

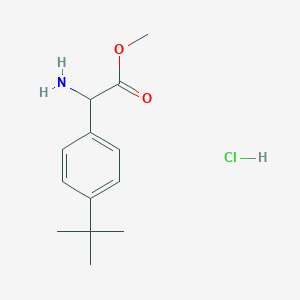
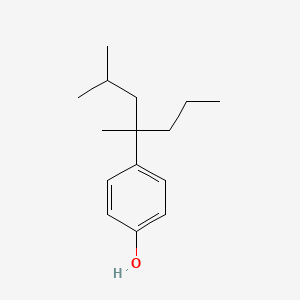
![Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3187216.png)

